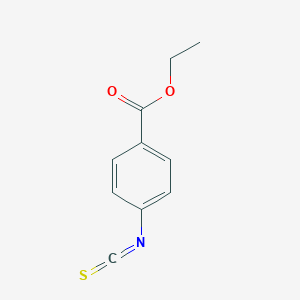

Ethyl 4-isothiocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294821. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJHUCMCKBDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152879 | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-06-7 | |

| Record name | Benzoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-isothiocyanatobenzoate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isothiocyanatobenzoate, with the CAS number 1205-06-7, is an organic compound featuring both an ester and a highly reactive isothiocyanate functional group.[1] This unique structural combination makes it a valuable intermediate in organic synthesis.[1] Its primary utility lies in its role as a building block for more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The electrophilic nature of the isothiocyanate group allows for facile reactions with nucleophiles, enabling the construction of diverse molecular scaffolds.[1][2]

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with an ethyl ester group at one end and an isothiocyanate group at the para position.

Key Identifiers:

-

Synonyms: 4-Isothiocyanato-Benzoic Acid Ethyl Ester, 4-Ethoxycarbonylphenyl-Isothiocyanate, Ethyl p-Isothiocyanatobenzoate[1]

-

InChI: 1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 207.25 g/mol | [3][5] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 51-59 °C | [6] |

| Boiling Point | 123-127 °C at 1 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Purity (Assay) | ≥96.0% to ≥99.0% | [1][6] |

Reactivity and Applications in Drug Development

The isothiocyanate (-N=C=S) functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry.[2] It readily reacts with primary and secondary amines to form thiourea derivatives, with alcohols to yield thiocarbamates, and with thiols to produce dithiocarbamates.[2] These resulting structures are common motifs in biologically active compounds, making this compound a key intermediate in drug discovery.[1]

Caption: General reactivity of this compound with various nucleophiles.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent.[1]

Materials:

-

Ethyl p-aminobenzoate (82.5 g)

-

Toluene (500 ml)

-

N,N-diethylthiocarbamoyl chloride (83.4 g)

-

Concentrated hydrochloric acid (100 ml)

-

Methanol

Procedure:

-

Dissolve ethyl p-aminobenzoate in toluene in a suitable reaction vessel.[7]

-

Add N,N-diethylthiocarbamoyl chloride to the solution.[7]

-

Heat the mixture to reflux and maintain for 8 hours.[7]

-

After the reaction is complete, cool the mixture with an ice bath.[7]

-

Add concentrated hydrochloric acid to the cooled reaction mixture.[7]

-

Separate the toluene layer and wash it with water.[7]

-

Distill off the toluene under reduced pressure.[7]

-

Crystallize the residual oily product from methanol to obtain pure ethyl p-isothiocyanatobenzoate.[7]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized this compound, standard spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the aromatic protons, the quartet for the methylene (-CH₂-) group of the ethyl ester, and the triplet for the methyl (-CH₃) group of the ethyl ester.

-

¹³C NMR: Will display distinct peaks for the carbonyl carbon of the ester, the carbon of the isothiocyanate group, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy:

-

A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2000-2200 cm⁻¹.

-

A strong absorption for the carbonyl (C=O) stretch of the ester group will be present around 1700-1730 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).[3][5]

-

Analysis of the fragmentation pattern can further confirm the structure.

Safety Information

This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[8] It is harmful if swallowed or in contact with skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] Store in a cool, well-ventilated area.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxycarbonylphenyl isothiocyanate | 1205-06-7 [sigmaaldrich.com]

- 5. This compound | CAS [matrix-fine-chemicals.com]

- 6. 4-(Ethoxycarbonyl)phenyl isothiocyanate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 4-isothiocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Ethyl 4-isothiocyanatobenzoate, a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1] This document outlines common synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Introduction

This compound (CAS No. 1205-06-7) is a bifunctional molecule containing both an ethyl ester and a reactive isothiocyanate group.[1][2] This unique combination makes it a valuable reagent for the synthesis of a wide array of compounds, including thioureas, thioamides, and heterocyclic systems, which are often scaffolds for bioactive molecules.[1] The compound typically appears as a white to yellow solid with a melting point of approximately 57°C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1205-06-7 | [1][2][3][4] |

| Molecular Formula | C10H9NO2S | [1][2][3][4] |

| Molecular Weight | 207.25 g/mol | [1][2][3][4] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 52-57°C | [1][5] |

| Boiling Point | 123-127°C at 1 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

Synthetic Methodologies

The synthesis of this compound predominantly starts from Ethyl 4-aminobenzoate. The core of the synthesis is the conversion of the primary amino group into an isothiocyanate functionality. Several reagents can accomplish this transformation, with thiophosgene and its derivatives being the most common.

2.1. Synthesis using N,N-Diethylthiocarbamoyl Chloride

A common and effective method involves the reaction of Ethyl 4-aminobenzoate with N,N-diethylthiocarbamoyl chloride. This approach provides a good yield and a straightforward work-up procedure.

Experimental Protocol: Synthesis via N,N-Diethylthiocarbamoyl Chloride [5]

-

Materials:

-

Ethyl p-aminobenzoate (82.5 g)

-

Toluene (500 ml)

-

N,N-diethylthiocarbamoyl chloride (83.4 g)

-

Concentrated hydrochloric acid (100 ml)

-

Methanol

-

-

Procedure:

-

Dissolve 82.5 g of Ethyl p-aminobenzoate in 500 ml of toluene in a suitable reaction vessel.

-

Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.

-

Heat the mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, cool the mixture with an ice bath.

-

Add 100 ml of concentrated hydrochloric acid to the cooled reaction mixture.

-

Separate the toluene layer and wash it with water.

-

Remove the toluene by distillation under reduced pressure.

-

The resulting residual oily product is crystallized from methanol to yield this compound.

-

-

Results:

-

Yield: 77.1 g (74.5%)

-

Melting Point: 52°C

-

2.2. Synthesis using Thiophosgene

Thiophosgene (CSCl₂) is a highly reactive and effective reagent for the synthesis of isothiocyanates from primary amines.[6][7] The reaction proceeds readily, but caution is required due to the high toxicity of thiophosgene.[8][9]

Conceptual Reaction Scheme:

Ethyl 4-aminobenzoate + CSCl₂ → this compound + 2 HCl

2.3. Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

Another method for this conversion is the use of 1,1'-thiocarbonyldiimidazole. This reagent is often used for the synthesis of isothiocyanates from amines under milder conditions.[10]

Conceptual Reaction Scheme:

Ethyl 4-aminobenzoate + TCDI → this compound + 2 Imidazole

Table 2: Comparison of Synthetic Routes

| Reagent | Starting Material | Key Advantages | Key Disadvantages | Reported Yield |

| N,N-Diethylthiocarbamoyl Chloride | Ethyl 4-aminobenzoate | Good yield, straightforward protocol available.[5] | Requires reflux for an extended period.[5] | 74.5%[5] |

| Thiophosgene | Ethyl 4-aminobenzoate | High reactivity, common reagent for this transformation.[6][7] | Highly toxic, requires careful handling.[8][9] | Not specified |

| 1,1'-Thiocarbonyldiimidazole | Ethyl 4-aminobenzoate | Milder reaction conditions.[10] | Reagent can be more expensive. | Not specified |

Purification

High purity of this compound is crucial for its subsequent use in synthesis, with commercial grades often exceeding 99.0% purity.[1] The primary methods for purification are recrystallization and column chromatography.

3.1. Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[11] For this compound, methanol has been reported as an effective recrystallization solvent.[5]

Experimental Protocol: Recrystallization from Methanol

-

Materials:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of hot methanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

3.2. Column Chromatography

Silica gel column chromatography is a versatile method for purifying organic compounds based on their polarity.[12][13] For this compound, a non-polar eluent system would be appropriate.

Experimental Protocol: Silica Gel Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of petroleum ether and ethyl acetate)

-

Collection tubes

-

-

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Visualized Workflows

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. innospk.com [innospk.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1205-06-7 | this compound - Synblock [synblock.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. CAS 463-71-8: Thiophosgene | CymitQuimica [cymitquimica.com]

- 9. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. science.uct.ac.za [science.uct.ac.za]

In-Depth Technical Guide: Physical and Chemical Characteristics of CAS Number 1205-17-0 (Helional)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 1205-06-7 provided in the initial query appears to be incorrect. Extensive database searches indicate that the intended compound is likely CAS number 1205-17-0 , known by its trade name Helional , and chemically identified as 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal . This guide will focus on the properties of this compound.

Core Chemical Identity and Properties

Helional is a synthetic aromatic aldehyde widely utilized in the fragrance industry for its unique fresh, floral, and marine scent profile.[1] Its chemical structure features a methylenedioxy functional group, which is a key component of many fragrances and a precursor in certain chemical syntheses.[2]

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 1205-17-0 |

| IUPAC Name | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal |

| Synonyms | Helional, Ocean Propanal, Tropional, Heliobouquet, Helipropanal |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| InChI Key | BOPPSUHPZARXTH-UHFFFAOYSA-N |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Helional.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Fresh, green, floral, with notes of ozone and melon | [1][3] |

| Boiling Point | 282 °C (at 760 mmHg) | [2][4] |

| Density | 1.162 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5335 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Water Solubility | 934 mg/L at 20 °C | [4] |

| Vapor Pressure | 0.0027 mmHg at 25 °C | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of Helional and the determination of its key physical and chemical properties.

Synthesis of Helional via Crossed-Aldol Condensation

Helional is commonly synthesized through a crossed-aldol condensation between piperonal (heliotropin) and propanal, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.[5]

Reaction Scheme:

Caption: Synthesis of Helional via Aldol Condensation and Hydrogenation.

Detailed Protocol:

-

Step 1: Aldol Condensation:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve piperonal in a suitable solvent such as ethanol.

-

Slowly add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), while maintaining the temperature between 20-25°C.

-

Add propanal dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated aldehyde.

-

-

Step 2: Hydrogenation:

-

Dissolve the crude α,β-unsaturated aldehyde in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere at a pressure of 1-5 atm.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude Helional by vacuum distillation to obtain the final product.

-

Determination of Boiling Point (Micro Method)

The boiling point of Helional can be determined using a micro-boiling point apparatus.

Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Procedure:

-

Place a small amount (a few drops) of Helional into a small-diameter test tube (fusion tube).

-

Invert a sealed-end capillary tube and place it, open end down, into the liquid.

-

Attach the fusion tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently. A stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point of the sample.

Measurement of Refractive Index

The refractive index is a crucial parameter for the quality control of fragrance ingredients. An Abbe refractometer is commonly used for this measurement.

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and calibrated with a standard of known refractive index.

-

Place a few drops of Helional onto the surface of the measuring prism.

-

Close the illuminating prism.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale. The measurement is typically performed at 20°C using the sodium D-line (589 nm).

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of volatile compounds like Helional.

Typical GC Parameters:

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Non-polar capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes |

| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |

Procedure:

-

Prepare a dilute solution of Helional in a suitable solvent (e.g., dichloromethane or ethanol).

-

Inject the sample into the GC system.

-

The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.

-

The FID detects the eluting components, generating a chromatogram.

-

The purity is determined by calculating the area percentage of the Helional peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Biological Activity and Signaling Pathway

The primary biological activity of Helional is its interaction with olfactory receptors, leading to the perception of its characteristic scent. It is a known agonist for the human olfactory receptor OR17-40.[3]

Olfactory Signaling Pathway

The detection of odorants like Helional by olfactory receptors initiates a G-protein coupled signaling cascade.

Diagram of the G-Protein Coupled Olfactory Signaling Pathway:

Caption: G-Protein Coupled Olfactory Signaling Pathway for Helional.

Pathway Description:

-

Binding: Helional binds to its specific olfactory receptor (OR17-40) on the surface of an olfactory sensory neuron.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that is transmitted along the axon to the olfactory bulb in the brain, resulting in the perception of smell.

Other Reported Activities

Some studies have suggested that Helional may possess antimicrobial properties, which could be relevant for its use in personal care products. However, its primary and well-established biological role is in olfaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | 1205-17-0 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. agilent.com [agilent.com]

- 5. TW200900390A - Method of retaining the quality of 2-methyl-3-(3, 4-methylenedioxyphenyl) propanal and process for producing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl p-isothiocyanatobenzoate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl p-isothiocyanatobenzoate, a versatile organic compound with significant potential in various scientific domains, particularly in drug discovery and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a member of the isothiocyanate class of compounds in modulating key cellular signaling pathways.

Core Properties of Ethyl p-isothiocyanatobenzoate

Ethyl p-isothiocyanatobenzoate, also known as 4-Isothiocyanato-Benzoic Acid Ethyl Ester or 4-Ethoxycarbonylphenyl-Isothiocyanate, is a crucial building block in organic synthesis.[1] Its unique structure, featuring both an isothiocyanate group and an ethyl ester group, allows for a wide range of chemical modifications, making it a valuable reagent in the synthesis of complex molecules.[1]

Table 1: Chemical and Physical Properties of Ethyl p-isothiocyanatobenzoate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | |

| CAS Number | 1205-06-7 | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 57 °C | [1] |

| Boiling Point | 123-127 °C at 1 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

Experimental Protocol: Synthesis of Ethyl p-isothiocyanatobenzoate

The synthesis of Ethyl p-isothiocyanatobenzoate is typically achieved through the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent. The following protocol is a common method for its preparation.

Table 2: Reagents for the Synthesis of Ethyl p-isothiocyanatobenzoate

| Reagent | Quantity |

| Ethyl p-aminobenzoate | 82.5 g |

| Toluene | 500 ml |

| N,N-diethylthiocarbamoyl chloride | 83.4 g |

| Concentrated Hydrochloric Acid | 100 ml |

| Methanol | For crystallization |

Experimental Steps:

-

Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene.

-

Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.

-

Reflux the mixture by heating for 8 hours.

-

After refluxing, cool the reaction mixture with ice.

-

Add 100 ml of concentrated hydrochloric acid to the cooled mixture.

-

Separate the toluene layer and wash it with water.

-

Distill off the toluene under reduced pressure.

-

Crystallize the residual oily product from methanol to obtain pure ethyl p-isothiocyanatobenzoate.

This procedure typically yields around 77.1 g (74.5% yield) of the final product with a melting point of 52°C.

Experimental Workflow Diagram:

Applications in Drug Development and Biological Activity

Isothiocyanates (ITCs), the class of compounds to which Ethyl p-isothiocyanatobenzoate belongs, are of significant interest in drug discovery due to their chemopreventive and therapeutic properties. They are known to be versatile organic synthesis intermediates for creating pharmaceutical precursors.[1] The reactivity of the isothiocyanate group with amines and alcohols allows for the formation of thioureas and related compounds, which are often precursors to bioactive molecules.[1]

While direct studies on Ethyl p-isothiocyanatobenzoate are limited, the broader class of ITCs is known to exert anticancer effects by modulating various signaling pathways and protein expression.

Modulation of Cellular Signaling Pathways by Isothiocyanates

Disclaimer: The following information is based on studies of isothiocyanates as a class, with specific examples from phenethyl isothiocyanate (PEITC), a structurally related compound. The precise mechanisms of Ethyl p-isothiocyanatobenzoate may vary.

Isothiocyanates are known to influence several key signaling pathways involved in carcinogenesis, inflammation, and cellular stress response. These include the Nrf2, NF-κB, and MAPK pathways.

a) Nrf2 Signaling Pathway:

Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and detoxification genes.

b) NF-κB Signaling Pathway:

The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of inflammatory responses. Isothiocyanates have been shown to inhibit the NF-κB signaling cascade. They can prevent the degradation of IκB, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]

c) Apoptosis Induction:

Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These include the modulation of Bcl-2 family proteins, activation of caspases, and activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, such as JNK (c-Jun N-terminal kinase) and p38.

Conclusion

Ethyl p-isothiocyanatobenzoate is a compound of considerable interest due to its versatile chemical nature and the established biological activities of the isothiocyanate class. Its utility as a synthetic intermediate provides a platform for the development of novel therapeutic agents. Further research into the specific molecular mechanisms of Ethyl p-isothiocyanatobenzoate will be crucial in fully realizing its potential in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. The provided data and protocols serve as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 4-isothiocyanatobenzoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-isothiocyanatobenzoate (CAS No. 1205-06-7), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₉NO₂S, with a molecular weight of 207.25 g/mol .[1] The structural and spectral data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data presented here is based on typical values for similar structures and will be updated as experimentally verified data becomes available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet of Doublets | 2H | Aromatic Protons (ortho to -COOEt) |

| ~7.30 | Doublet of Doublets | 2H | Aromatic Protons (ortho to -NCS) |

| 4.40 | Quartet | 2H | -OCH₂CH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The following are predicted chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Ester) |

| ~138.0 | C-NCS |

| ~131.0 | Aromatic C-H |

| ~130.0 | Aromatic C-COOEt |

| ~126.0 | Aromatic C-H |

| ~135.0 | -N=C=S |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule. The spectrum for this compound was obtained from a melt.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1720 | Strong | C=O stretch of the ester |

| ~1605, ~1500 | Medium | C=C stretching in the aromatic ring |

| ~1270, ~1100 | Strong | C-O stretching of the ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The major fragments observed in the gas chromatography-mass spectrometry (GC-MS) analysis are listed below.[1]

| m/z | Relative Intensity | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 162 | High | [M - OCH₂CH₃]⁺ |

| 134 | Medium | [M - COOEt]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For the ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The data referenced was obtained from a capillary cell as a melt.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A small volume of this solution (typically 1 µL) is injected into the gas chromatograph.

Instrumentation and Data Acquisition: The sample is vaporized in the heated injection port of the GC and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) is a common method for ionizing the sample molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

The Reaction of Isothiocyanates with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between isothiocyanates (R-N=C=S) and primary amines (R'-NH₂) to form thiourea derivatives is a cornerstone of organic and medicinal chemistry. This robust and efficient nucleophilic addition reaction is characterized by its high yields and selectivity, making it invaluable in a multitude of applications, from the synthesis of biologically active small molecules to the bioconjugation of proteins and antibodies for diagnostic and therapeutic purposes. This technical guide provides an in-depth exploration of the core principles governing this reaction, including its mechanism, kinetics, and the factors that influence its outcome. Detailed experimental protocols for both chemical synthesis and bioconjugation are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This process proceeds through a zwitterionic intermediate which then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1][2]

The reaction can be generalized as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

-

R and R' : Can be alkyl, aryl, or other organic moieties.

Kinetic studies have shown that the prototropic rearrangement of the intermediate can be catalyzed by a second molecule of the amine, which acts as a base. This can result in reaction kinetics that are second order with respect to the amine.[1][3]

Figure 1. General reaction mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.

Factors Influencing Reactivity

The rate and efficiency of the isothiocyanate-amine reaction are governed by several key factors:

-

pH: The pH of the reaction medium is critical, particularly in aqueous solutions for bioconjugation. The primary amine must be in its unprotonated, nucleophilic form (R-NH₂) to react. Therefore, the reaction is typically more efficient at alkaline pH values, generally between 8.5 and 9.5 for labeling proteins.[4][5] At lower pH, the amine is protonated (R-NH₃⁺) and non-nucleophilic.

-

Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less nucleophilic and react more slowly.[2] Aliphatic amines are generally more reactive than aromatic amines.[6]

-

Electrophilicity of the Isothiocyanate: The electrophilicity of the central carbon atom in the isothiocyanate group influences the reaction rate. Electron-withdrawing groups on the 'R' substituent of the isothiocyanate increase its electrophilicity and accelerate the reaction. For instance, p-nitrophenyl isothiocyanate is more reactive than phenyl isothiocyanate.[7] Conversely, electron-donating groups decrease reactivity.

-

Solvent: The choice of solvent can impact the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for chemical synthesis.[2] For bioconjugation, aqueous buffers are necessary, and their composition must be free of extraneous primary amines (e.g., Tris buffer) that would compete with the target molecule.[8]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. Many reactions proceed efficiently at room temperature, but for less reactive starting materials, heating may be necessary.[2]

-

Steric Hindrance: Significant steric hindrance on either the amine or the isothiocyanate can slow down the reaction rate.

Figure 2. Key factors influencing the rate and yield of the isothiocyanate-primary amine reaction.

Quantitative Data Presentation

The following tables summarize quantitative data on the reactivity of isothiocyanates with primary amines, providing insights into reaction kinetics and yields under various conditions.

Table 1: Reaction Kinetics of Isothiocyanates with Amines

| Isothiocyanate | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [7] |

| Benzyl Isothiocyanate | Diglycine | Not Specified | Not Specified | ~3.3 times faster than Phenyl ITC | [7] |

| Phenyl Isothiocyanate | 1-Octanol* | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ | [7] |

*Note: 1-Octanol is a primary alcohol, not a primary amine, but is included for comparative reactivity.

Table 2: Reaction Yields for Thiourea Synthesis

| Isothiocyanate | Amine | Solvent | Conditions | Yield (%) | Reference |

| Phenyl Isothiocyanate | Various Primary Aliphatic Amines | Dichloromethane | Room Temperature, 1h | High | [6] |

| Phenyl Isothiocyanate | Various Primary Aromatic Amines | tert-Butanol | Reflux | High | [6] |

| Various Isothiocyanates | Various Amines | THF | Room Temperature, 1-2h | High | [2] |

| Phenyl Isothiocyanate | Aniline | Manual Grinding | 5-40 min | 89-98 | [9] |

| 4-Methoxyphenyl Isothiocyanate | Piperidine | Ball Milling | 15 min | ≥99 | [9] |

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution

This protocol describes a standard laboratory procedure for the synthesis of a thiourea from an isothiocyanate and a primary amine in a solution phase.[2]

Materials:

-

Substituted Primary Amine (1.0 mmol)

-

Substituted Isothiocyanate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol) or silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure by TLC, no further purification is needed.

-

If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Bioconjugation of an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol provides a general procedure for labeling an antibody with the amine-reactive fluorescent dye, FITC.[8][10][11]

Materials:

-

Antibody (e.g., IgG) at a concentration of 5-10 mg/mL

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting column or gel filtration column (e.g., Sephadex G-25)

-

Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer to 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using dialysis or a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

FITC Solution Preparation:

-

Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the FITC solution to achieve a desired molar excess of FITC to antibody (typically 10:1 to 20:1).

-

Slowly add the calculated volume of the FITC solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration that will consume the excess reactive dye (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Antibody:

-

Remove unconjugated FITC by passing the reaction mixture through a spin desalting column or a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody (these will be colored and will elute first).

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and 495 nm.

-

Figure 3. A typical experimental workflow for the bioconjugation of an antibody with FITC.

Conclusion

The reaction of isothiocyanates with primary amines is a powerful and versatile tool in the arsenal of chemists and biochemists. Its predictability, efficiency, and the stability of the resulting thiourea linkage have cemented its importance in both small molecule synthesis and the development of complex bioconjugates. A thorough understanding of the reaction mechanism and the factors that influence its kinetics is paramount for optimizing reaction conditions and achieving desired outcomes. The protocols and data presented in this guide serve as a comprehensive resource for professionals in research and drug development, enabling the effective application of this fundamental chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Solubility Landscape of Ethyl 4-isothiocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isothiocyanatobenzoate is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its isothiocyanate functional group is highly reactive, participating in numerous chemical transformations to create more complex molecules.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in organic synthesis, enabling precise control over reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for this process.

Physicochemical Properties of this compound

A solid understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1205-06-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₂S | [1][2][3][4] |

| Molecular Weight | 207.25 g/mol | [2][3][4] |

| Appearance | White to yellow solid | [1][5] |

| Melting Point | 57 °C | [1][5] |

| Boiling Point | 123-127 °C at 1 mmHg | [1][5] |

| Density | 1.14 g/cm³ | [1][5] |

Solubility Profile of this compound

As of the latest available data, specific quantitative solubility values (e.g., in g/L or mol/L) for this compound in a range of common organic solvents have not been extensively published in peer-reviewed literature or publicly accessible databases. However, based on the general principles of "like dissolves like" and data for structurally similar compounds, a qualitative and estimated solubility profile can be inferred.

The presence of a non-polar aromatic ring and a polar isothiocyanate group suggests that this compound will exhibit solubility in a range of organic solvents. Aromatic isothiocyanates are generally soluble in non-polar organic solvents.

For a related compound, 2-phenylethyl isothiocyanate, the following solubility data has been reported:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL |

| Dimethylformamide (DMF) | ~ 30 mg/mL |

| Ethanol | ~ 30 mg/mL |

| Heptane | Soluble |

| Triacetin | Soluble |

It is important to note that this data is for a different, albeit structurally related, compound and should be used as a preliminary guide only. Experimental determination is necessary to ascertain the precise solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Clarification:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound like this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a foundational understanding of its expected solubility behavior based on its physicochemical properties and data from analogous compounds. The detailed experimental protocol and logical workflow presented herein offer a robust framework for researchers to precisely determine the solubility of this important synthetic intermediate in various organic solvents, thereby facilitating its effective application in research and development.

References

Stability and Storage of 4-Ethoxycarbonylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-ethoxycarbonylphenyl isothiocyanate. Due to the limited availability of specific stability data for this compound, this document also includes relevant data from studies on structurally related isothiocyanates to provide a general understanding of its stability profile.

Core Concepts of Isothiocyanate Stability

Isothiocyanates (ITCs) are a class of reactive compounds characterized by the -N=C=S functional group. Their reactivity, which is key to their biological activity, also makes them susceptible to degradation. The primary factors influencing the stability of isothiocyanates include temperature, pH, moisture, and the presence of nucleophiles.

Recommended Storage Conditions for 4-Ethoxycarbonylphenyl Isothiocyanate

To ensure the integrity and purity of 4-ethoxycarbonylphenyl isothiocyanate, it is crucial to adhere to proper storage and handling guidelines. The following conditions are recommended based on available safety data sheets (SDS).

| Parameter | Recommendation | Rationale |

| Temperature | 2 to 8 °C | Minimizes thermal degradation and preserves chemical stability. |

| Atmosphere | Store under an inert gas (e.g., Argon) | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | Protects from moisture and light-induced degradation. |

| Environment | Well-ventilated, dry area | Avoids exposure to moisture and reactive airborne substances. |

| Avoid | Heat, moisture, and sources of ignition | These factors can accelerate degradation and potentially create hazardous conditions.[1] |

Stability Profile of Isothiocyanates

Isothiocyanates are known to be unstable in aqueous solutions, with their stability being significantly influenced by pH. Generally, they exhibit greater stability in acidic conditions and are unstable in alkaline environments.[2]

Table 1: Stability of Isothiocyanate Iberin at 20°C in 10 mM Phosphate Buffer at Various pH Levels [2]

| pH | Half-life (t½) | Observations |

| 3 | Stable | |

| 5 | Stable | |

| 7 | Degraded by 29% in two weeks | |

| 9 | Degraded by 53% in two weeks | |

| 11 | Degraded by 25% in seven hours |

This data for Iberin suggests that aryl isothiocyanates like 4-ethoxycarbonylphenyl isothiocyanate are likely to exhibit similar pH-dependent stability.

Elevated temperatures can lead to the degradation of isothiocyanates. Thermal decomposition can result in the formation of various byproducts, including corresponding amines and thioureas.[3][4]

Table 2: Half-lives of Various Isothiocyanates with Aqueous Heating at 100°C [3]

| Isothiocyanate | Half-life (minutes) at pH 5 | Half-life (minutes) at pH 6 | Half-life (minutes) at pH 8 |

| 3-(Methylsulfonyl)propyl isothiocyanate | 12 | 10 | 1 |

| Allyl isothiocyanate | 114 | 90 | 11 |

| 3-Butenyl isothiocyanate | 129 | 100 | 11 |

This data indicates that the structure of the isothiocyanate influences its thermal stability. The electron-withdrawing nature of the ethoxycarbonyl group in 4-ethoxycarbonylphenyl isothiocyanate may affect its thermal degradation profile.

The choice of solvent is critical when working with isothiocyanates, as it can significantly impact their stability.

Table 3: Stability of Isothiocyanate Iberin in Various Solvents [2]

| Solvent | Stability Observation |

| Acetonitrile | Stable |

| Ethanol | Degradation is comparable to water at 20°C. |

| Methanol | Degrades faster than in ethanol. |

| Methanol/Water (50:50, v/v) | Fastest degradation observed. |

For 4-ethoxycarbonylphenyl isothiocyanate, acetonitrile is likely a suitable solvent for analytical purposes, while alcoholic and aqueous/alcoholic mixtures should be used with caution and prepared fresh.

Experimental Protocols for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of an isothiocyanate, based on methodologies described in the literature.[2][5]

Objective: To determine the stability of an isothiocyanate under specific conditions (e.g., temperature, pH, solvent).

Materials:

-

Isothiocyanate of interest

-

Selected solvents (e.g., acetonitrile, ethanol, water)

-

Buffers of various pH values

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system

-

Incubator or water bath

-

Vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the isothiocyanate in a stable solvent, such as acetonitrile, at a known concentration.

-

Sample Preparation:

-

For solvent stability: Dilute the stock solution with the test solvents to a final working concentration.

-

For pH stability: Dilute the stock solution with the respective pH buffers to a final working concentration.

-

-

Incubation:

-

Place the prepared samples in tightly sealed vials.

-

Incubate the samples at the desired temperature(s).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

-

Sample Analysis:

-

Immediately analyze the withdrawn aliquots by a validated analytical method (e.g., HPLC or GC-MS) to quantify the remaining concentration of the isothiocyanate.

-

-

Data Analysis:

-

Plot the concentration of the isothiocyanate as a function of time for each condition.

-

Determine the degradation kinetics and calculate relevant parameters such as the half-life (t½).

-

Visualizing Stability Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing isothiocyanate stability and a general workflow for its assessment.

Caption: Factors influencing the stability of 4-ethoxycarbonylphenyl isothiocyanate.

Caption: General experimental workflow for isothiocyanate stability testing.

Conclusion

4-Ethoxycarbonylphenyl isothiocyanate is a reactive compound that requires careful storage and handling to maintain its quality. The primary recommendations are to store it at refrigerated temperatures (2-8 °C) under an inert atmosphere, protected from light and moisture. While quantitative stability data for this specific molecule is scarce, insights from related isothiocyanates suggest that it is likely most stable in acidic, non-aqueous environments and susceptible to degradation at elevated temperatures and alkaline pH. For critical applications, it is advisable to perform stability studies under the specific experimental conditions to be employed.

References

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

A Technical Guide to Ethyl 4-isothiocyanatobenzoate: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isothiocyanatobenzoate (CAS No. 1205-06-7) is a versatile bifunctional molecule widely utilized in organic synthesis and drug discovery. Its unique structure, featuring a reactive isothiocyanate group and an ethyl ester moiety, makes it a valuable building block for the creation of a diverse range of compounds, including therapeutic agents, molecular probes, and materials for bioconjugation. The isothiocyanate group readily reacts with primary and secondary amines to form stable thiourea linkages, a common motif in pharmacologically active molecules. The ethyl ester provides an additional site for chemical modification, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this important chemical intermediate.

Commercial Suppliers and Purity Grades

This compound is available from a variety of chemical suppliers, catering to different scales of research and development, from laboratory-scale synthesis to bulk manufacturing. The purity of the commercially available material is a critical factor for its successful application, particularly in sensitive assays and drug development, where impurities can lead to ambiguous results or unwanted side reactions.

The following tables summarize the typical specifications and physical properties of this compound offered by various suppliers. It is important to note that specific batch-to-batch variations may occur, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Commercial Suppliers and Purity Specifications

| Supplier | Stated Purity | Analytical Method |

| Ningbo Inno Pharmachem Co., Ltd. | ≥99.0% | Not Specified |

| Synblock | ≥98% | Not Specified |

| Alfa Chemistry | 97.0% | GC |

| Matrix Scientific | Not Specified | Not Specified |

| Sigma-Aldrich | Not Specified | Not Specified |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1][2] |

| Appearance | White to yellow solid | [3][4] |

| Melting Point | 57 °C | [3][4] |

| Boiling Point | 123-127 °C @ 1 mmHg | [3] |

| Density | 1.14 g/cm³ | [3][4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent, such as thiophosgene or its equivalents. The following protocol is adapted from a known synthetic procedure.[5]

Materials:

-

Ethyl p-aminobenzoate (82.5 g)

-

Toluene (500 ml)

-

N,N-diethylthiocarbamoyl chloride (83.4 g)

-

Concentrated Hydrochloric Acid (100 ml)

-

Methanol

-

Ice

Procedure:

-

Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene in a suitable reaction vessel.

-

Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.

-

Heat the mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, cool the mixture with an ice bath.

-

Carefully add 100 ml of concentrated hydrochloric acid to the cooled reaction mixture.

-

Separate the toluene layer and wash it with water.

-

Remove the toluene by distillation under reduced pressure.

-

The residual oily product is then crystallized from methanol to yield ethyl p-isothiocyanatobenzoate.

Expected Yield: 77.1 g (74.5%) Reported Melting Point: 52 °C[5]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For this compound, methanol is a suitable solvent for recrystallization.[5]

General Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the purified crystals under vacuum.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. A general GC-MS method for the analysis of isothiocyanates can be adapted for this compound.[6]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed, for example, starting at a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound and any potential impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the purity analysis of non-volatile compounds. For aromatic isothiocyanates, a C18 column is typically used.[7]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible results.

Conclusion

This compound is a readily available and highly useful chemical intermediate for a wide range of applications in research and development. Understanding the available purity grades and having access to reliable experimental protocols for its synthesis, purification, and analysis are essential for its effective utilization. This guide provides a foundational resource for scientists and researchers, enabling them to make informed decisions when sourcing this compound and to confidently handle it in their experimental workflows. For critical applications, it is always advisable to obtain and review the supplier-specific Certificate of Analysis to ensure the material meets the required quality standards.

References

- 1. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. innospk.com [innospk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-isothiocyanatobenzoate: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isothiocyanatobenzoate (EIB) is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a reactive isothiocyanate group and an ethyl ester moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of compounds. The isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate linkages, respectively. This reactivity is the cornerstone of its utility, particularly in the construction of biologically active molecules and functional polymers. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical Properties and Spectroscopic Data

This compound is a white to yellow solid at room temperature, with a molecular formula of C₁₀H₉NO₂S and a molecular weight of approximately 207.25 g/mol .[1][2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1205-06-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂S | [1][2] |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 123-127 °C at 1 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.09 | d | 8.5 | 2H, Ar-H | |

| 7.29 | d | 8.5 | 2H, Ar-H | |

| 4.39 | q | 7.1 | 2H, -OCH₂CH₃ | |

| 1.40 | t | 7.1 | 3H, -OCH₂CH₃ | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||

| 165.3 | C=O | |||

| 138.0 | Ar-C | |||

| 134.5 | -N=C=S | |||

| 130.8 | Ar-C | |||

| 129.5 | Ar-C | |||

| 125.7 | Ar-C | |||

| 61.4 | -OCH₂CH₃ | |||

| 14.3 | -OCH₂CH₃ | |||

| FT-IR (Melt) | Wavenumber (cm⁻¹) | Assignment | ||

| 2100-2200 | -N=C=S stretch | |||

| 1720 | C=O stretch (ester) |

Note: NMR data is compiled from typical values for this compound and may vary slightly depending on the solvent and instrument used.

Synthesis of this compound

While the reaction of the corresponding amine with the highly toxic thiophosgene is a common method for synthesizing isothiocyanates, a safer and effective alternative involves the use of N,N-diethylthiocarbamoyl chloride.[3][4]

Experimental Protocol: Synthesis from Ethyl p-aminobenzoate

This protocol describes the synthesis of this compound from ethyl p-aminobenzoate and N,N-diethylthiocarbamoyl chloride.[4]

Materials:

-

Ethyl p-aminobenzoate (82.5 g)

-

Toluene (500 ml)

-

N,N-diethylthiocarbamoyl chloride (83.4 g)

-

Concentrated hydrochloric acid (100 ml)

-

Methanol

-

Ice

Procedure:

-

Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene in a round-bottom flask.

-

Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.

-

Reflux the mixture with heating for 8 hours.

-

After 8 hours, cool the reaction mixture with an ice bath.

-

Carefully add 100 ml of concentrated hydrochloric acid to the cooled mixture.

-

Transfer the mixture to a separatory funnel and separate the toluene layer.

-

Wash the toluene layer with water.

-

Remove the toluene by distillation under reduced pressure.

-

The residual oily product is then crystallized from methanol to yield ethyl p-isothiocyanatobenzoate.

-

The resulting crystals are filtered and dried.

Expected Yield: 74.5% (77.1 g)[4] Melting Point: 52 °C[4]

Applications in Organic Synthesis: The Gateway to Thiourea Derivatives

The primary application of this compound in organic synthesis is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[5][6] This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for accessing a large variety of thiourea derivatives.[6] These derivatives are of significant interest due to their wide range of biological activities.[5][7]

Experimental Protocol: General Synthesis of Thiourea Derivatives from EIB